

Application Notes and Protocols for In Vitro Efficacy Testing of Pyraclostrobin

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Compound of Interest

Compound Name: *Pyraclostrobin*

Cat. No.: *B128455*

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Introduction

Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class.^[1] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), which disrupts the electron transport chain and leads to a cessation of ATP synthesis, ultimately causing fungal cell death.^{[2][3][4]} This document provides a detailed protocol for determining the in vitro efficacy of **pyraclostrobin** against various fungal pathogens, outlines its signaling pathway, and presents a summary of its effective concentrations.

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

This protocol details the determination of the half-maximal effective concentration (EC₅₀) of **pyraclostrobin** required to inhibit the mycelial growth of a target fungus.

Materials:

- **Pyraclostrobin** (analytical grade)
- Dimethyl sulfoxide (DMSO) for stock solution preparation

- Potato Dextrose Agar (PDA) or other suitable fungal growth medium
- Sterile petri dishes (90 mm)
- Sterile distilled water
- Target fungal cultures (e.g., *Alternaria alternata*, *Colletotrichum scovillei*, *Aspergillus niger*)
- Sterile cork borer or scalpel
- Incubator
- Laminar flow hood
- Micropipettes and sterile tips
- Parafilm

Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of **pyraclostrobin** in DMSO. The concentration should be high enough to allow for serial dilutions to the desired final concentrations.
- **Media Preparation:** Prepare the fungal growth medium (e.g., PDA) according to the manufacturer's instructions and autoclave. Allow the medium to cool to 45-50°C in a water bath.
- **Fungicide Amendment:** Under sterile conditions in a laminar flow hood, add the appropriate volume of the **pyraclostrobin** stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µg/mL). Ensure thorough mixing. A control plate with only DMSO (at the same concentration as the highest **pyraclostrobin** treatment) should also be prepared to account for any solvent effects.
- **Pouring Plates:** Pour the amended and control media into sterile 90 mm petri dishes (approximately 20 mL per plate) and allow them to solidify.

- Fungal Inoculation: From the margin of an actively growing culture of the target fungus, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer or scalpel.
- Incubation: Place the mycelial plug, mycelial side down, in the center of each agar plate. Seal the plates with parafilm.
- Data Collection: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark. Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the fungal growth in the control plate has reached the edge of the plate.
- Data Analysis:
 - Calculate the average diameter of the fungal colony for each concentration.
 - Determine the percentage of mycelial growth inhibition for each concentration using the following formula:
 - $\text{Inhibition (\%)} = [(dc - dt) / dc] \times 100$
 - Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
 - Plot the percentage of inhibition against the logarithm of the **pyraclostrobin** concentration.
 - Calculate the EC50 value (the concentration of **pyraclostrobin** that causes 50% inhibition of mycelial growth) using probit analysis or other suitable statistical software.

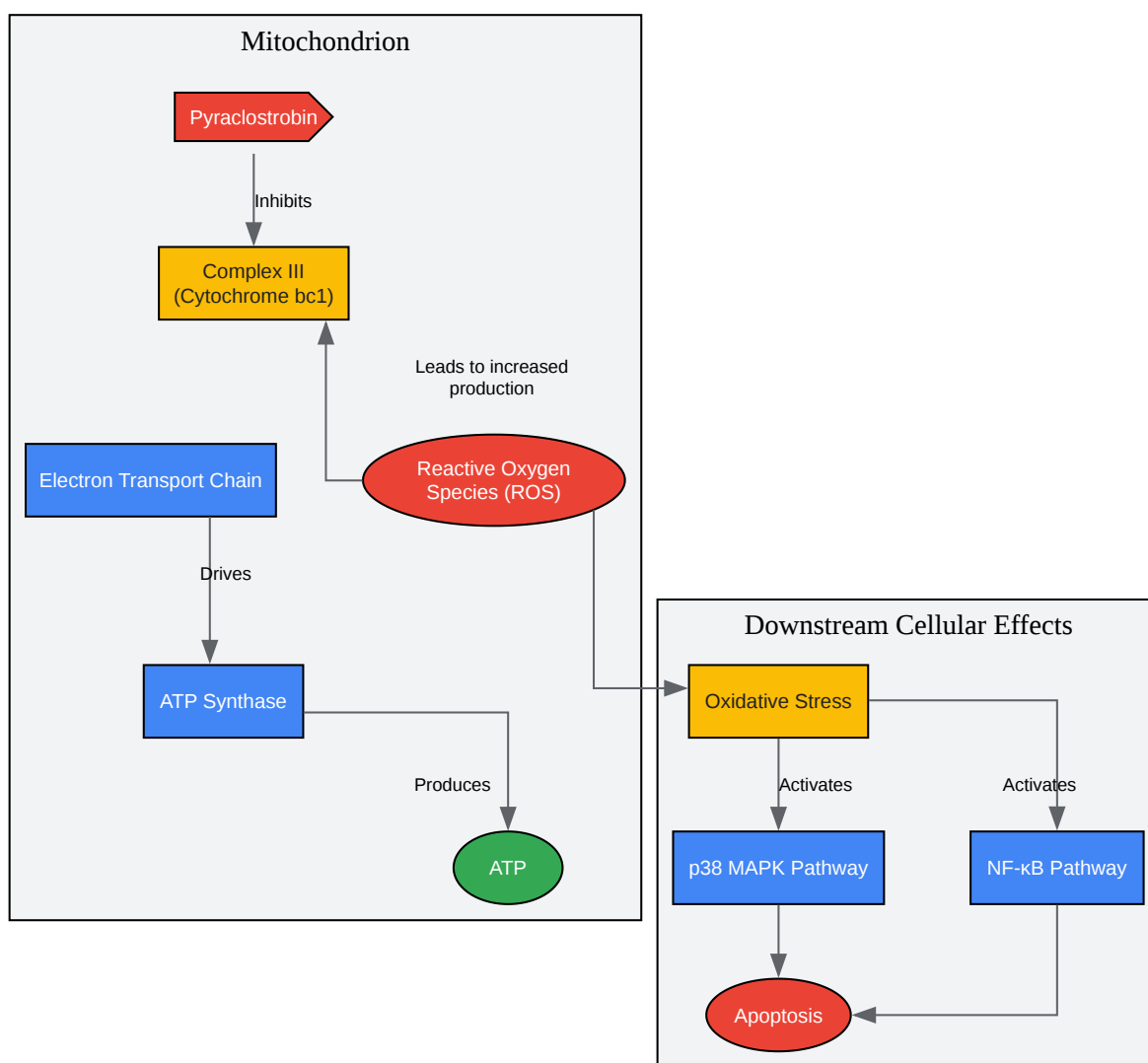
Data Presentation

The following table summarizes the in vitro efficacy of **pyraclostrobin** against various fungal pathogens as reported in the literature.

Fungal Species	Assay Type	EC50 (µg/mL)	Reference
Alternaria alternata	Mycelial Growth Inhibition	1.57	[5]
Colletotrichum scovillei	Mycelial Growth Inhibition	0.349 - 0.542	[4]
Colletotrichum scovillei	Spore Germination Inhibition	0.0475 - 0.0639	[4]
Pythium insidiosum	Broth Microdilution	0.019 - 5	
Aspergillus niger	Mycelial Growth Inhibition	100% inhibition at 0.1% and 0.15% concentrations	

Mandatory Visualization

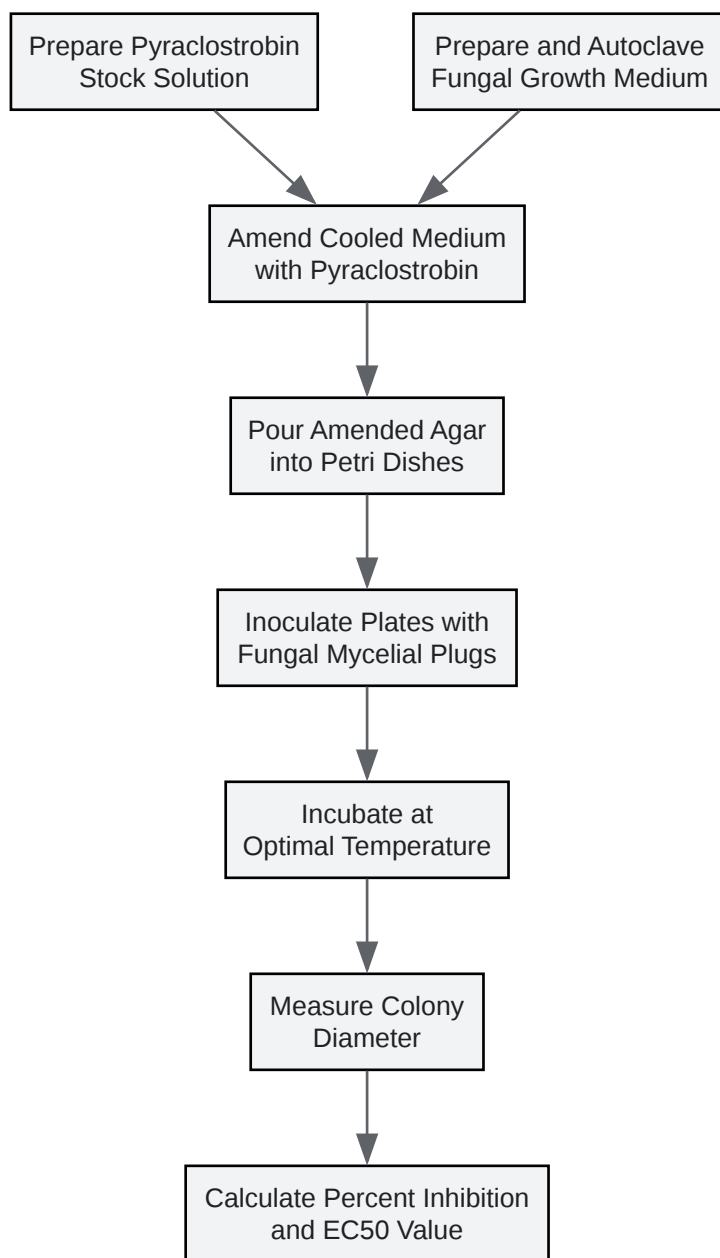
Signaling Pathway of Pyraclostrobin's Mode of Action



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Caption: **Pyraclostrobin's** mode of action and downstream signaling cascade.

Experimental Workflow for In Vitro Efficacy Testing



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Caption: Workflow for determining **pyraclostrobin's** in vitro efficacy.

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